lanthanum(III) borate

Description

Historical Context and Evolution of Lanthanum Borate (B1201080) Research

The study of lanthanum(III) borates has a history spanning several decades, initially driven by interest in their fundamental structural and material properties. metu.edu.tr Early research often focused on synthesis through conventional methods such as solid-state reactions, where precursors like lanthanum oxide (La₂O₃) and boric acid (H₃BO₃) were heated at high temperatures. metu.edu.trdergipark.org.tr For instance, studies in the 1970s determined the basic crystal structure of the low-temperature modification of lanthanum orthoborate (LaBO₃), identifying its aragonite-type structure. researchgate.netiucr.org However, these traditional synthesis routes often presented challenges, with reports indicating that heating stoichiometric mixtures of La₂O₃ and B₂O₃ under ambient pressure could fail to produce pure crystalline phases. nih.govfrontiersin.org

The evolution of this research field has been marked by the development of more sophisticated synthesis techniques aimed at overcoming these early challenges and exploring novel properties. Researchers have investigated various methods to gain better control over the purity, crystallinity, and morphology of lanthanum borates. These include:

Hydrothermal methods: Used to synthesize nanoparticle lanthanum borate, although this could result in an amorphous structure. dergipark.org.tr Another study successfully used a hydrothermal method combined with surface modification to create hydrophobic nanorods. ysxbcn.com

Microwave-assisted and sol-gel methods: Investigated as alternative routes to produce lanthanum orthoborate, sometimes using fuels like citric acid, glycine, and urea (B33335) to facilitate the reaction. metu.edu.tr

High-Pressure/High-Temperature (HPHT) Synthesis: This has become a vital alternative for creating pure crystalline phases and discovering new modifications. nih.govfrontiersin.org HPHT conditions have enabled the synthesis of novel structures like δ-La(BO₂)₃ and lanthanum hydroxyborate [La₂B₂O₅(OH)₂]. nih.govfrontiersin.orgresearchgate.netosti.gov

This progression from simple high-temperature reactions to advanced synthesis strategies has allowed for the creation of a diverse family of lanthanum borate compounds, including orthoborates (LaBO₃), metaborates (La(BO₂)₃), and more complex structures, each with unique characteristics. dergipark.org.tr

Significance of Lanthanum(III) Borates in Advanced Materials Science

Lanthanum(III) borates are significant in advanced materials science due to a unique combination of optical, chemical, and physical properties. mdpi.com These materials are noted for their high vacuum ultraviolet (VUV) transparency, large electronic band gaps, chemical stability, and high optical damage thresholds. dergipark.org.trresearchgate.net This suite of properties makes them highly versatile for a range of sophisticated applications.

A primary area of significance is in luminescent and photonic materials . Current time information in Bangalore, IN. When doped with rare-earth ions such as europium (Eu³⁺) and dysprosium (Dy³⁺), lanthanum borates become efficient phosphors. mdpi.comsigmaaldrich.com The LaBO₃ host lattice facilitates effective energy transfer to the dopant ions, resulting in stable, high-intensity luminescence with narrow emission bands. mdpi.commdpi.com This has led to their use and investigation in:

Plasma Display Panels (PDPs) . dergipark.org.tr

Light-Emitting Diodes (LEDs) . mdpi.com

Advanced fluorescent sensors , including innovative platforms that utilize smartphone cameras for real-time spectral analysis and contactless interrogation in fields like healthcare and environmental monitoring. mdpi.com

Furthermore, their optical properties make them promising for applications in the deep-ultraviolet (DUV) spectrum . nih.govfrontiersin.org The discovery of novel high-pressure phases like lanthanum hydroxyborate with a wide band gap highlights their potential as DUV birefringent materials, which are critical components in various optical systems. nih.govfrontiersin.org

Beyond optics, lanthanum borates have been explored in other areas. Their excellent tribological properties have led to their use as nanoscale lubricant additives, where they can significantly improve the anti-wear and friction-reducing capabilities of oils. ysxbcn.com They are also used as catalyst supports, benefiting from their good mechanical properties. researchgate.net

Overview of Current Research Landscape and Key Challenges

The current research landscape for lanthanum(III) borates is focused on synthesizing novel structures with tailored properties and exploring new, technologically relevant applications. A major thrust of modern research is the use of extreme conditions to access new materials. For example, high-pressure/high-temperature (HPHT) synthesis in diamond anvil cells has been used to create previously unknown compounds like lanthanum hydroxyborate [La₂B₂O₅(OH)₂] at pressures up to 30 GPa. nih.govfrontiersin.org This research has revealed new structures with unique features, such as isolated planar BO₃ groups instead of the BO₄ tetrahedra that typically form under high pressure. nih.govfrontiersin.org

Another key area of current investigation is the fabrication and characterization of nanostructured lanthanum borates . Researchers are developing methods to synthesize nanowires and nanorods with controlled morphology, such as uniform diameters of around 15-50 nm. ysxbcn.comresearchgate.net These nanomaterials are being explored for applications ranging from lubricant additives to components in electronic devices. ysxbcn.comresearchgate.net Concurrently, there is a strong focus on enhancing the luminescent properties of lanthanum borates by co-doping with multiple rare-earth ions to achieve higher efficiency and specific emission colors for advanced sensor and display technologies. mdpi.com

Despite significant progress, several key challenges remain in the field:

Achieving Phase Purity: The synthesis of pure, single-phase lanthanum borate compounds remains a significant hurdle. Simple solid-state reactions often result in mixed phases, necessitating more complex and costly synthesis routes like HPHT to achieve purity. dergipark.org.trnih.govfrontiersin.org

Improving Luminescent Efficiency: While doped lanthanum borates are effective phosphors, a continuing challenge is to further improve their luminescent efficiency to meet the demands of next-generation displays and sensors. mdpi.com

Morphology Control: For nanomaterials, controlling the size, shape, and preventing the agglomeration of particles is crucial for many applications. metu.edu.tr While methods to create nanorods and nanowires exist, achieving consistent and scalable production remains an active area of research. ysxbcn.comresearchgate.net

Structural Understanding: The relationship between the atomic structure of complex borate glasses and their properties is still being unraveled. Advanced computational techniques, such as ab initio molecular dynamics, are being employed to model the formation of these glasses and understand the role of lanthanum as a network modifier. acs.org

Data Tables

Table 1: Crystallographic Data of Selected Lanthanum(III) Borate Compounds

| Compound/Phase | Chemical Formula | Crystal System | Space Group | Lattice Parameters (Å) | Reference |

| Lanthanum Orthoborate (LT-LaBO₃) | LaBO₃ | Orthorhombic | Pnma (62) | a = 5.8744, b = 5.1087, c = 8.2581 | dergipark.org.triucr.org |

| δ-Lanthanum Metaborate (B1245444) | δ-La(BO₂)₃ | Monoclinic | P2₁/c | a = 4.241, b = 11.712, c = 7.311, β = 91.2° | researchgate.net |

| Lanthanum Hydroxyborate | La₂B₂O₅(OH)₂ | Trigonal | P-3c1 | a = 6.555, c = 17.485 | nih.govfrontiersin.org |

| LaZnB₅O₁₀ | LaZnB₅O₁₀ | Monoclinic | P2₁/n | a = 6.505, b = 7.788, c = 13.565, β = 91.5° | researchgate.net |

Table 2: Luminescent Properties of Rare-Earth-Doped this compound

| Host Material | Dopant Ion(s) | Excitation Wavelength (nm) | Major Emission Peaks (nm) | Application/Significance | Reference |

| LaBO₃ | Eu³⁺ | 284, 395 | 592 (orange), 615 (red) | Strong red/orange luminescence for phosphors and markers. | mdpi.commdpi.com |

| LaBO₃ | Dy³⁺ | 352 | 470, 575 | Yellow emission, with intensity dependent on dopant concentration. | mdpi.comresearchgate.net |

| LaBO₃ | Eu³⁺, Dy³⁺ | 290 | 591, 615, 683, 701 | Co-doping to achieve highly efficient, broad-spectrum luminescence. | mdpi.com |

| LaBO₃ | Gd³⁺, Eu³⁺ | ~275 (Gd³⁺), 260 (CT) | 613 (red) | Energy transfer from Gd³⁺ to Eu³⁺ enhances red emission. | mdpi.com |

Structure

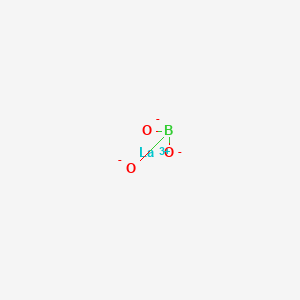

2D Structure

Properties

Molecular Formula |

BLaO3 |

|---|---|

Molecular Weight |

197.72 g/mol |

IUPAC Name |

lanthanum(3+);borate |

InChI |

InChI=1S/BO3.La/c2-1(3)4;/q-3;+3 |

InChI Key |

GJJSDZSDOYNJSW-UHFFFAOYSA-N |

Canonical SMILES |

B([O-])([O-])[O-].[La+3] |

Origin of Product |

United States |

Synthetic Methodologies for Lanthanum Iii Borate Compounds

High-Pressure/High-Temperature (HPHT) Synthesis Techniques

High-pressure/high-temperature (HPHT) synthesis is a powerful tool for creating novel materials with unique crystal structures and properties that are often inaccessible under ambient conditions. sci-hub.se This approach has been successfully employed to synthesize various lanthanum borate (B1201080) compounds, including high-pressure modifications of known phases. sci-hub.senih.gov

The diamond anvil cell (DAC) is a specialized device capable of generating extremely high pressures, making it suitable for the synthesis of novel high-pressure phases of materials. mdpi.com In the context of lanthanum borate synthesis, the DAC has been instrumental in the formation of lanthanum hydroxyborate (La₂B₂O₅(OH)₂). mdpi.comnih.govx-mol.com This compound was synthesized from a mixture of partially hydrolyzed lanthanum and boron oxide under conditions of 30 GPa and approximately 2,400 K. mdpi.comnih.govx-mol.com

The synthesis process within the DAC involves the partial decomposition of lanthanum hydroxide (B78521) (La(OH)₃) to lanthanum oxide (La₂O₃) and water upon laser heating, while boron oxide melts and dissolves the lanthanum compounds, leading to the formation of the new borate phase. sci-hub.senih.gov The resulting lanthanum hydroxyborate possesses a three-dimensional structure with discrete planar BO₃ groups. mdpi.comnih.govx-mol.com

The multianvil press is another critical piece of equipment for HPHT synthesis, allowing for the generation of high pressures and temperatures over larger sample volumes compared to the DAC. researchgate.net This technique has been utilized to synthesize lanthanum(III)-decaborate (La₄B₁₀O₂₁), a compound that could not be formed under ambient pressure conditions. nih.govdergipark.org.tr The synthesis was achieved at a pressure of 2.6 GPa and a temperature of 750 °C in a Walker-type multianvil apparatus. dergipark.org.tr

Similarly, the rare-earth fluoride (B91410) borate LaB₂O₄F was synthesized at 1.1 GPa and 1300 °C using a Walker-type multianvil press, starting from lanthanum oxide, lanthanum fluoride, and boron oxide. ingentaconnect.com Multianvil presses are also employed in the synthesis of other complex borates, such as the lanthanoid zinc borates Ln₂Zn(B₂O₅)₂ (where Ln can be various lanthanides), highlighting the versatility of this apparatus in exploring new borate chemistries. inoe.ro

Extreme pressure and temperature conditions have a profound effect on the phase formation and crystal structure of lanthanum borates. A general trend observed in high-pressure borate synthesis is the transformation of trigonal-planar BO₃ groups into tetrahedral BO₄ groups at pressures exceeding 10 GPa. sci-hub.senih.gov However, some lanthanum borates, such as the high-pressure modification of lanthanum hydroxyborate synthesized at 30 GPa, retain the planar BO₃ units, indicating exceptional structural stability. mdpi.comnih.govx-mol.com

High pressure can also lead to the formation of different polymorphs. For instance, besides the ambient pressure phases of LaBO₃ and LaB₃O₆, high-pressure modifications known as γ-LaB₃O₆ and δ-LaB₃O₆ have been synthesized. nih.gov The application of high pressure also influences the coordination environment of the lanthanum ions. In La₄B₁₀O₂₁, synthesized under high pressure, there are four crystallographically distinct lanthanum ions with coordination numbers of 10, 11, and 12. nih.govdergipark.org.tr Similarly, in the high-pressure phase of lanthanum hydroxyborate, the lanthanum ions exhibit coordination numbers of 9, 10, and 12. mdpi.comnih.govx-mol.com

| Compound | Synthesis Method | Pressure (GPa) | Temperature (°C) | Key Structural Features |

|---|---|---|---|---|

| Lanthanum Hydroxyborate (La₂B₂O₅(OH)₂) | Diamond Anvil Cell (DAC) | 30 | ~2127 | Discrete planar BO₃ groups; La coordination of 9, 10, 12. mdpi.comnih.govx-mol.com |

| Lanthanum(III)-decaborate (La₄B₁₀O₂₁) | Multianvil Apparatus | 2.6 | 750 | Contains [BO₄]⁵⁻ tetrahedra and [BO₃]³⁻ groups; La coordination of 10, 11, 12. dergipark.org.tr |

| Lanthanum Fluoride Borate (LaB₂O₄F) | Multianvil Apparatus | 1.1 | 1300 | Chains of corner-sharing [BO₃]³⁻ groups; 9+1 coordinated La. ingentaconnect.com |

Solid-State Reaction Approaches

Solid-state reaction is a conventional and widely used method for the synthesis of lanthanum borate compounds, involving the high-temperature reaction of solid precursors. smolecule.com This method is valued for its simplicity and scalability in producing polycrystalline materials.

The conventional solid-state synthesis of lanthanum borates typically involves the intimate mixing of lanthanum oxide (La₂O₃) and a boron source, most commonly boric acid (H₃BO₃) or boron oxide (B₂O₃). dergipark.org.tr The powdered reactants are ground together, often pelletized, and then subjected to high temperatures in a furnace for extended periods to facilitate the reaction and crystallization of the desired product. dergipark.org.tr For example, LaBO₃ phosphors doped with dysprosium have been successfully synthesized using this method. nih.gov

The synthesis of various lanthanum borate phases, including La₃BO₆, LaBO₃, and La(BO₂)₃, has been achieved through solid-state reactions by adjusting the reaction parameters. x-mol.comdergipark.org.tringentaconnect.com The process often requires calcination at temperatures ranging from 500°C to over 1000°C for several hours. mdpi.comdergipark.org.tr One study detailed heating the reactant mixture up to 1050°C for 6 hours in porcelain crucibles to produce luminescent lanthanum borates. mdpi.com

The stoichiometry of the final lanthanum borate product is highly dependent on the initial molar ratio of the reactants and the calcination conditions. Research has shown that by systematically varying the molar ratio of the lanthanum source (La₂O₃) to the boron source (H₃BO₃), different phases of lanthanum borate can be selectively synthesized. dergipark.org.tringentaconnect.com

One detailed study investigated the reaction between La₂O₃ and H₃BO₃ with La:B molar ratios ranging from 3:1 to 1:6. dergipark.org.tringentaconnect.com The reactions were carried out at temperatures between 500°C and 700°C for a fixed duration of 4 hours. dergipark.org.tringentaconnect.com This systematic variation allowed for the formation of La₃BO₆, LaBO₃, and La(BO₂)₃, with the LaBO₃ phase being the major product under several of the tested conditions. dergipark.org.tringentaconnect.com Specifically, pure LaBO₃ phases were obtained at molar ratios of La₂O₃ to H₃BO₃ from 1:3 to 1:6. dergipark.org.tr Another study on doped lanthanum borates used a heating temperature of 1050°C for 6 hours to achieve the desired crystalline phase. mdpi.com The optimization of these parameters is crucial for obtaining phase-pure materials with desired properties.

| La₂O₃:H₃BO₃ Molar Ratio | Reaction Temperature (°C) | Reaction Time (h) | Observed Lanthanum Borate Phases |

|---|---|---|---|

| 3:1 to 1:6 | 500 - 700 | 4 | La₃BO₆, LaBO₃, La(BO₂)₃ (LaBO₃ as major phase). dergipark.org.tringentaconnect.com |

| 1:3 to 1:6 | 500 - 700 | 4 | Pure LaBO₃. dergipark.org.tr |

| Stoichiometric (for LaBO₃) | 1050 | 6 | Crystalline doped LaBO₃. mdpi.com |

Low-Temperature Solid-State Synthesis Innovations

While conventional solid-state reactions require high temperatures, leading to energy inefficiency, recent research has focused on developing lanthanum borate synthesis routes at significantly lower temperatures. dergipark.org.tr These methods offer advantages in terms of energy savings and potentially provide better control over the product's properties. dergipark.org.tr

One innovative approach involves the reaction of lanthanum oxide (La₂O₃) and boric acid (H₃BO₃) at temperatures between 500°C and 700°C for a fixed duration of 4 hours. dergipark.org.tr This is considerably lower than traditional methods that can require temperatures upwards of 1100°C. dergipark.org.tr Studies have shown that by varying the molar ratio of the reactants, different phases of lanthanum borate can be selectively synthesized. dergipark.org.tr For instance, at 700°C, pure LaBO₃ was successfully formed using La₂O₃:H₃BO₃ molar ratios from 1:3 to 1:6. dergipark.org.tr Another low-temperature solid-state method involves a reduction reaction where lanthanum borate (LaBO₃) is formed as an intermediary product alongside magnesium oxide and magnesium borate when a mixture of lanthanum oxide, boron trioxide, and magnesium is sintered at temperatures ranging from 500 to 900°C. researchgate.net

Additionally, the synthesis of LaBO₃ from an amorphous precursor state, prepared by co-precipitation of REM nitrates with boric acid, represents another advanced low-temperature route. researchgate.net The crystallization and phase formation in this method proceed through a different sequence and at lower temperatures compared to the synthesis from a simple mixture of oxide micropowders. researchgate.net

| La₂O₃:H₃BO₃ Molar Ratio | Reaction Temperature (°C) | Resulting Phases Observed | Reaction Yield (%) at 700°C |

|---|---|---|---|

| 1:2 | 700 | LaBO₃ (major), La(BO₂)₃ (minor) | 98.54 ± 0.21 |

| 1:3 | 700 | Pure LaBO₃ | 96.88 ± 0.35 |

| 1:4 | 700 | Pure LaBO₃ | 89.65 ± 0.25 |

| 1:6 | 700 | Pure LaBO₃ | 76.60 ± 0.42 |

Solution-Based Growth Methods for Lanthanum(III) Borate Crystals

Solution-based methods are paramount for growing high-quality single crystals of lanthanum borate, which are essential for optical and laser applications. These techniques involve dissolving the constituent components in a solvent or flux at high temperatures, followed by controlled cooling to induce crystallization.

The melt-quenching technique is a well-established method for producing amorphous glasses, which can subsequently be heat-treated to form crystalline materials. This route is widely used for preparing lanthanum-containing borate glasses. chalcogen.roresearchgate.net The process involves melting a homogenous mixture of raw materials, such as lanthanum oxide (La₂O₃), boric acid (H₃BO₃) or boron trioxide (B₂O₃), and other metal oxides like zinc oxide (ZnO), at high temperatures, typically ranging from 1150°C to 1350°C. chalcogen.rodoi.org The molten liquid is then rapidly cooled, or "quenched," to prevent crystallization, resulting in a vitreous solid. doi.org For example, lanthanum-doped zinc borate glasses with the formula (60-m)B₂O₃–40ZnO–mLa₂O₃ have been synthesized by melting the components at 1350°C for one hour followed by quenching and annealing. chalcogen.ro This technique allows for the incorporation of high concentrations of lanthanum into the glass matrix, which acts as a network modifier. chalcogen.roresearchgate.net

Due to the high melting points of rare earth borates, the flux growth method is one of the most widely used techniques for obtaining high-quality single crystals at temperatures below their melting point. researchgate.net This method involves dissolving the solute (lanthanum borate precursors) in a low-melting-point solvent, known as a flux. The crystal growth is then initiated by slowly cooling the saturated solution.

A variety of flux systems have been successfully employed for the growth of lanthanum borate and its complex derivatives. Early work utilized fluxes such as B₂O₃–PbO and B₂O₃–PbO–PbF₂. researchgate.net More recent and efficient flux systems have been developed to lower the growth temperature and reduce melt viscosity. researchgate.net A notable example is the 0.59LiBO₂ ⋅ 0.41LiF solvent, which enables the growth of LaBO₃ crystals at temperatures below 1000°C and offers a significantly higher solubility for LaBO₃ (35 wt% at 900°C) compared to previously used fluxes. researchgate.net

For complex borates, such as lanthanum calcium borate (La₂CaB₁₀O₁₉), a CaO–Li₂O–B₂O₃ flux system has been proven effective. researchgate.netresearching.cn This system offers advantages like lower growth temperatures and reduced incorporation of flux inclusions compared to self-flux methods. researchgate.net Similarly, sodium-containing complex lanthanum borates like Na₃La₂(BO₃)₃ and Na₃La₉O₃(BO₃)₈ have been grown using fluxes containing Na₂CO₃, H₃BO₃, and NaF. oup.comdoi.org

| Crystal | Flux System | Growth Temperature | Reference |

|---|---|---|---|

| LaBO₃ | LiBO₂–LiF | < 1000°C | researchgate.net |

| LaBO₃ | BaB₂O₄–NaBO₂ | ≤ 1000°C | researchgate.net |

| La₂CaB₁₀O₁₉ | CaO–Li₂O–B₂O₃ | ~1020°C | researchgate.netresearching.cn |

| Na₃La₂(BO₃)₃ | Na₂CO₃–H₃BO₃–NaF | 1000–1030°C | oup.com |

The slow evaporation technique is a solution-based method typically conducted at or near room temperature, making it suitable for growing crystals of thermally sensitive materials, particularly hydrated compounds. While not applicable for the direct synthesis of anhydrous LaBO₃, this method has been successfully used to grow single crystals of lanthanum-doped borate compounds from aqueous solutions. asianpubs.orgresearchgate.net

A prominent example is the growth of pure and lanthanum-doped ammonium (B1175870) pentaborate (NH₄[H₄B₅O₆(OH)₄]·2H₂O) crystals. asianpubs.orgresearchgate.net The synthesis involves dissolving stoichiometric amounts of ammonium carbonate and boric acid in deionized water. asianpubs.org For doped crystals, a small mole percentage of a lanthanum salt is added to the solution. asianpubs.org The solution is then allowed to evaporate slowly over an extended period, typically 45 to 60 days. asianpubs.org This gradual evaporation increases the solute concentration, leading to spontaneous nucleation and the growth of bulk single crystals. asianpubs.org It has been observed that the presence of La³⁺ ions can increase the dimensions of the grown crystals. asianpubs.org

The Czochralski method, a crystal pulling technique, is a cornerstone for producing large, high-quality single crystals of congruently melting materials. journal-spqeo.org.ua This method has been successfully adapted for growing various complex lanthanum borate single crystals, which are valuable for laser and nonlinear optical applications. researchgate.netdaneshyari.commdpi.com

The process begins with melting the polycrystalline source material in a crucible, typically made of platinum or iridium, at a temperature just above its melting point. daneshyari.commdpi.com A seed crystal is then lowered to touch the melt surface, and while being slowly pulled upwards and rotated, it extracts material from the melt which then solidifies to form a large single crystal boule. daneshyari.com

This technique has been used to grow crystals such as neodymium-doped lanthanum calcium borate (Nd:La₂CaB₁₀O₁₉) and neodymium-doped La₀.₆₄Gd₀.₄₁Sc₂.₉₅(BO₃)₄ (Nd:LGSB). daneshyari.commdpi.com For Nd:LGSB, the growth was performed from an iridium crucible under a nitrogen atmosphere, with melt temperatures between 1480°C and 1510°C, a pulling rate of 2 mm/h, and a rotation rate of 8 to 10 rpm. mdpi.com Similarly, Nd:La₂CaB₁₀O₁₉ crystals were grown from a platinum crucible using a platinum wire as a seed, with the melt homogenized at around 1080°C before pulling. daneshyari.com

Auto Combustion Synthesis Routes

Auto combustion synthesis, also known as solution combustion synthesis, is a rapid, energy-efficient, and effective method for producing fine, homogenous ceramic powders. researchgate.net The technique relies on a self-sustaining, exothermic redox reaction between an oxidizer (typically metal nitrates) and an organic fuel (such as urea (B33335), citric acid, or glycine). smolecule.comrsc.org

In the synthesis of lanthanum borate, lanthanum nitrate (B79036) [La(NO₃)₃·6H₂O] serves as the lanthanum source and oxidizer. smolecule.comrsc.org It is dissolved in water along with a boron source (e.g., boric acid or borax) and a fuel like citric acid or urea. smolecule.comrsc.org The solution is heated, typically between 200-300°C, to evaporate excess water and form a viscous gel. rsc.orgpreprints.org Upon further heating, the gel spontaneously ignites, and the combustion reaction proceeds rapidly, yielding a voluminous, fluffy powder. smolecule.compreprints.org This powder is often subsequently calcined at a higher temperature (e.g., 500-600°C) to remove any residual carbon and improve crystallinity. smolecule.comrsc.org This method has been used to produce LaBO₃ nanoparticles and lanthanum-doped zinc borate. smolecule.comrsc.org For example, LaBO₃ nanoparticles with an average crystallite size of 42 nm were synthesized via an exothermic reaction at 600°C using lanthanum nitrate, boric acid, and urea. smolecule.com

Hydrothermal Synthesis Pathways for Lanthanum(III) Borates

Hydrothermal synthesis is a versatile method that utilizes water as a solvent under conditions of high temperature and pressure to facilitate chemical reactions and crystallize materials. This technique offers distinct advantages for producing lanthanum borates, including the ability to generate various morphologies and metastable phases. smolecule.com

The reaction conditions are highly tunable and play a critical role in determining the final product's characteristics. For instance, LaBO₃ nanorods have been successfully synthesized using an oxide-hydrothermal method at a relatively low temperature of 200°C over 24 hours. dergipark.org.tr In other studies, nanoparticle lanthanum borate with particle sizes between 20-40 nm has been produced, although the resulting material was amorphous in structure. dergipark.org.tr

Extreme conditions can be employed to access novel compositions and structures. The application of high pressure (4 GPa) and high temperature (800°C) has been shown to stabilize unique, metastable La-B-O phases with layered architectures. smolecule.com In a notable example of high-pressure/high-temperature (HPHT) synthesis, a novel lanthanum hydroxyborate, La₂B₂O₅(OH)₂, was formed by reacting partially hydrolyzed lanthanum with boron oxide in a diamond anvil cell at 30 GPa and approximately 2,400 K. frontiersin.orgnih.govnih.gov

Control over the final morphology of the lanthanum borate is a key feature of the hydrothermal method. By adjusting parameters such as pH and introducing additives like oleic acid or ionic liquids, the nanostructure can be directed to form flakes, wires, or spheres. google.com A patented method details how varying these conditions within a reaction system of lanthanum nitrate and borax (B76245) at 110-160°C for 10-24 hours allows for this morphological control. google.com

| Parameter | Condition | Resulting Product | Reference |

| Method | Oxide-Hydrothermal | LaBO₃ nanorods | dergipark.org.tr |

| Temperature | 200°C | LaBO₃ nanorods | dergipark.org.tr |

| Duration | 24 hours | LaBO₃ nanorods | dergipark.org.tr |

| Method | Hydrothermal | Amorphous nanoparticles (20-40 nm) | dergipark.org.tr |

| Method | HPHT Hydrothermal | Metastable La-B-O phases | smolecule.com |

| Pressure | 4 GPa | Metastable La-B-O phases | smolecule.com |

| Temperature | 800°C | Metastable La-B-O phases | smolecule.com |

| Method | HPHT in Diamond Anvil Cell | La₂B₂O₅(OH)₂ | frontiersin.orgnih.gov |

| Pressure | 30 GPa | La₂B₂O₅(OH)₂ | frontiersin.orgnih.gov |

| Temperature | ~2,400 K | La₂B₂O₅(OH)₂ | frontiersin.orgnih.gov |

| Method | Hydrothermal with additives | Flakes, wires, or spheres | google.com |

| Temperature | 110-160°C | Flakes, wires, or spheres | google.com |

| Additives | Oleic acid, ionic liquid, pH adjustment | Morphological control | google.com |

Mechanochemical Synthesis Approaches for Lanthanum Borate Precursors

Mechanochemical synthesis is a solvent-free technique that uses mechanical energy, typically through high-energy ball milling, to induce chemical reactions and structural changes in materials. This approach can be used to create precursors for lanthanum borates, often at room temperature, which can then be transformed into the desired final product with subsequent heat treatment.

One successful approach involves the mechanochemical activation of lanthanum oxide (La₂O₃) and boric acid (H₃BO₃) precursors. After milling, the activated mixture is annealed at 700°C, a temperature lower than those typically required for conventional solid-state reactions, to yield LaBO₃ with a phase purity of 98%. smolecule.com The kinetics of this reaction have been described by the Johnson-Mehl-Avrami model, which suggests a diffusion-controlled growth mechanism. smolecule.com

This method is also employed to synthesize precursors for other related compounds, such as lanthanum hexaboride (LaB₆). A room-temperature mechanochemical route has been developed to produce LaB₆ powders from La₂O₃ and boron trioxide (B₂O₃), using calcium as a reducing agent. jst.go.jp The high-energy milling process facilitates the reaction, though it can also produce unwanted intermediate phases like calcium borate (Ca₃(BO₃)₂). These byproducts are typically removed in a subsequent step, such as selective acid leaching, to isolate the desired lanthanum-containing product. jst.go.jp

| Precursors | Method | Conditions | Result | Reference |

| La₂O₃, H₃BO₃ | Mechanochemical activation + Annealing | Anneal at 700°C | 98% phase-pure LaBO₃ | smolecule.com |

| La₂O₃, B₂O₃, Ca | Mechanochemical reduction + Leaching | Room temperature milling, HCl leaching | Nanosized LaB₆ powders | jst.go.jp |

Control of Phase Purity and Crystallinity in Lanthanum Borate Synthesis

Achieving high phase purity and good crystallinity is paramount for obtaining lanthanum borates with consistent and desirable properties. Several factors during synthesis must be carefully controlled to prevent the formation of mixed phases and amorphous material.

Conventional solid-state synthesis, which involves heating stoichiometric mixtures of lanthanum oxide and boron oxide, often struggles to produce pure crystalline phases, especially at lower temperatures. frontiersin.orgnih.gov For example, reacting La₂O₃ and H₃BO₃ below 750°C can result in a mixture of different lanthanum borate phases (H-LaBO₃, LaBO₃) along with unreacted La₂O₃. dergipark.org.tr

To overcome these limitations, several strategies are employed:

Molar Ratio of Reactants: The stoichiometry of the starting materials is a critical variable. The molar ratio of the lanthanum source (e.g., La₂O₃) to the boron source (e.g., H₃BO₃) can be adjusted to target specific phases, such as La₃BO₆, LaBO₃, or La(BO₂)₃. dergipark.org.trresearchgate.net Using an excess of the boron source, often boric acid, is a common tactic to ensure the complete conversion of the lanthanum precursor. dergipark.org.trmdpi.com

Reaction Temperature and Time: The calcination or annealing temperature and duration significantly influence the final product's crystallinity and phase composition. researchgate.net Higher temperatures, often in the range of 900°C to 1100°C, are frequently used in solid-state and combustion methods to promote the formation of a stable, well-defined crystalline structure. dergipark.org.trmetu.edu.tr For instance, microwave-assisted combustion methods may require a post-synthesis heating step at 950°C for 2 hours to achieve the desired crystalline LaBO₃. metu.edu.tr

Synthesis Method: The choice of synthesis route is fundamental. As discussed, methods like mechanochemical activation followed by annealing can yield high phase purity at reduced temperatures. smolecule.com Solution-based methods like hydrothermal synthesis allow for control through chemical means, such as adjusting the pH or using additives to guide the crystallization process. google.com Similarly, in solution combustion synthesis, the type of fuel used (e.g., urea, glycine) can impact the characteristics of the resulting nanoparticles. smolecule.commetu.edu.tr

| Factor | Parameter/Method | Effect | Reference |

| Reactant Ratio | La₂O₃:H₃BO₃ | Determines the resulting borate phase (e.g., La₃BO₆, LaBO₃, La(BO₂)₃) | dergipark.org.trresearchgate.net |

| Temperature | Solid-state reaction < 750°C | Formation of mixed phases (H-LaBO₃, LaBO₃, La₂O₃) | dergipark.org.tr |

| Temperature | Annealing at 700°C (post-mechanochemistry) | 98% phase-pure LaBO₃ | smolecule.com |

| Temperature | Post-combustion heating at 950°C | Improved crystallinity | metu.edu.tr |

| Additives | Oleic acid, ionic liquids (hydrothermal) | Control of morphology and crystallinity | google.com |

| Synthesis Method | Simple solid-state heating | Often fails to produce pure crystalline phases | frontiersin.orgnih.gov |

| Fuel Choice | Urea, glycine, acetamide (B32628) (combustion) | Influences final product characteristics | smolecule.commetu.edu.tr |

Advanced Structural Elucidation of Lanthanum Iii Borate Systems

Single-Crystal X-ray Diffraction (SC-XRD) Studies

SC-XRD analysis has been instrumental in characterizing various polymorphs and compositions within the lanthanum borate (B1201080) family, revealing a diversity of crystal structures.

The structural analysis of lanthanum borates has identified several crystal systems and space groups, depending on the specific composition and synthesis conditions.

Orthorhombic (Pnma): The low-temperature modification of lanthanum orthoborate (LaBO₃) crystallizes in the orthorhombic space group Pnma. smolecule.comosti.gov This structure is isostructural with aragonite. smolecule.com Another lanthanum borate, LaB₂O₄F, also adopts an orthorhombic system, but with the space group Pbca. znaturforsch.com

Monoclinic (P2₁/n, P2₁/m, P2₁): A monoclinic polymorph of LaBO₃ has been identified with the space group P2₁/m. osti.govmaterialsproject.org Furthermore, high-pressure synthesis has yielded La₄B₁₀O₂₁, which crystallizes in the monoclinic space group P2₁/n. researchgate.net Another high-pressure phase, La₃B₆O₁₃(OH), adopts the acentric monoclinic space group P2₁. d-nb.info Lanthanum(III) borate bromide (La₅Br(BO₃)₄) has been found to crystallize in the P2₁/n space group. crystallography.net

Trigonal (P-3c1): Under high-pressure and high-temperature conditions (30 GPa and ~2,400 K), a novel lanthanum hydroxyborate, La₂B₂O₅(OH)₂, was synthesized, crystallizing in the trigonal space group P-3c1. nih.govresearchgate.netosti.gov

Detailed refinement of SC-XRD data allows for the precise determination of lattice parameters and atomic coordinates, providing a quantitative description of the crystal structure.

For the orthorhombic Pnma phase of LaBO₃, the lattice parameters have been reported as a = 5.8744(3) Å, b = 5.1087(3) Å, and c = 8.2581(5) Å, with a unit cell volume of 247.83(2) ų. smolecule.com Another study on a Pnma phase reported a = 5.12 Å, b = 5.85 Å, and c = 8.25 Å. materialsproject.org

The monoclinic P2₁/m phase of LaBO₃ exhibits lattice parameters of a = 5.131 Å, b = 4.188 Å, and c = 6.428 Å. materialsproject.org For the high-pressure monoclinic La₄B₁₀O₂₁ (P2₁/n), the lattice parameters are a = 716.7(2) pm, b = 1971.5(4) pm, c = 958.3(2) pm, and β = 93.7(1)°. researchgate.net The acentric monoclinic La₃B₆O₁₃(OH) (P2₁) has lattice parameters of a = 4.785(2) Å, b = 12.880(4) Å, c = 7.433(3) Å, and β = 90.36(10)°. d-nb.info

In the high-pressure trigonal phase of La₂B₂O₅(OH)₂ (P-3c1), the lattice parameters are a = 6.555(2) Å and c = 17.485(8) Å. nih.govresearchgate.netosti.gov

The refinement process also yields the precise atomic positions for lanthanum, boron, and oxygen atoms within the unit cell, which are crucial for subsequent structural analysis. researchgate.net

Interactive Table: Lattice Parameters of Lanthanum Borate Systems

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Ref. |

| LaBO₃ (low-temp) | Orthorhombic | Pnma | 5.8744(3) | 5.1087(3) | 8.2581(5) | 90 | 90 | 90 | 247.83(2) | smolecule.com |

| LaBO₃ | Orthorhombic | Pnma | 5.12 | 5.85 | 8.25 | 90 | 90 | 90 | 247.05 | materialsproject.org |

| LaBO₃ | Monoclinic | P2₁/m | 5.131 | 4.188 | 6.428 | 90 | 90.36(10) | 90 | - | materialsproject.org |

| La₄B₁₀O₂₁ | Monoclinic | P2₁/n | 7.167(2) | 19.715(4) | 9.583(2) | 90 | 93.7(1) | 90 | - | researchgate.net |

| La₃B₆O₁₃(OH) | Monoclinic | P2₁ | 4.785(2) | 12.880(4) | 7.433(3) | 90 | 90.36(10) | 90 | 458.13(3) | d-nb.info |

| La₂B₂O₅(OH)₂ | Trigonal | P-3c1 | 6.555(2) | 6.555(2) | 17.485(8) | 90 | 90 | 120 | - | nih.govresearchgate.net |

| LaB₂O₄F | Orthorhombic | Pbca | 8.2493(9) | 12.6464(6) | 7.3301(5) | 90 | 90 | 90 | 764.7(2) | znaturforsch.com |

The coordination environment of the lanthanum ion (La³⁺) is a key feature of these structures. In many lanthanum borates, the La³⁺ ion exhibits high coordination numbers.

In the orthorhombic Pnma phase of LaBO₃, the La³⁺ ion is in a 9-coordinate geometry, bonded to nine oxygen atoms. osti.govmaterialsproject.org The La-O bond distances in this phase range from 2.44 Å to 2.75 Å. smolecule.comosti.gov The average La-O distance is reported to be 2.593 Å. smolecule.com

High-pressure synthesis can lead to more complex coordination environments. For instance, in the high-pressure phase of La₂B₂O₅(OH)₂, there are three crystallographically distinct La³⁺ ions with coordination numbers of 9, 10, and 12. nih.govresearchgate.netosti.gov The La-O distances in this structure are slightly compressed, ranging from 2.27(2) Å to 2.614(12) Å. frontiersin.org Similarly, in La₄B₁₀O₂₁, there are four unique lanthanum ions, with two being 10-coordinate, one 11-coordinate, and the fourth 12-coordinate. researchgate.net In La₃B₆O₁₃(OH), two of the three independent La³⁺ cations are nine-fold coordinated by oxygen, while the third is ten-fold coordinated. d-nb.info

The arrangement of boron and oxygen atoms forms the backbone of the borate framework, which can consist of isolated or polymerized units.

In many lanthanum borate structures, boron atoms are found in a trigonal-planar coordination, forming [BO₃]³⁻ groups. smolecule.com In the orthorhombic Pnma phase of LaBO₃, boron is bonded to three oxygen atoms in a trigonal planar geometry. osti.govmaterialsproject.org The B-O bond lengths are around 1.37 Å and 1.38 Å. materialsproject.org The average B-O distance in this phase is 1.373 Å. smolecule.com

Notably, even under high pressure, some lanthanum borates retain this trigonal coordination. The high-pressure phase La₂B₂O₅(OH)₂ consists of discrete, planar BO₃ groups. nih.govresearchgate.netosti.gov This is unusual, as trigonal-planar BO₃ groups typically transform to tetrahedral BO₄ units at pressures above 10 GPa. nih.govfrontiersin.orgznaturforsch.com The B-O bond lengths in this high-pressure phase range from 1.26(2) to 1.321(15) Å, which is a compression compared to ambient pressure structures. smolecule.com

While less common in the simpler LaBO₃ structures, tetrahedral [BO₄]⁵⁻ units are integral components of more complex lanthanum borate frameworks. The high-pressure synthesized La₄B₁₀O₂₁ contains a three-dimensional boron-oxygen framework composed of both [BO₄]⁵⁻ tetrahedra and trigonal-planar [BO₃]³⁻ groups. researchgate.net

The compound La₃B₆O₁₃(OH), also synthesized under high pressure, is built up from corner- and edge-sharing BO₄ tetrahedra. d-nb.info This structure is particularly noteworthy for containing edge-sharing BO₄ tetrahedra, a relatively rare structural motif in borates. d-nb.infomdpi.com In some highly modified lanthanum borate glasses, a small fraction of boron atoms can form BO₄ units, even in compositions where they would be expected to have disappeared. acs.org

The structural diversity of this compound systems, as revealed by SC-XRD, highlights the adaptability of the lanthanum and boron coordination environments under different synthesis conditions, leading to a rich variety of crystal structures with distinct properties.

Elucidation of Boron-Oxygen Framework Architectures

Insights into Interconversion Mechanisms of Boron Coordination (e.g., BO3 to BO4 under pressure)

The coordination environment of boron is a critical factor in the structure of borates. Boron atoms can be coordinated with either three or four oxygen atoms, forming trigonal-planar BO₃ groups or tetrahedral BO₄ groups, respectively. advancedsciencenews.com The transition between these two coordination states is a key mechanism influencing the material's properties, particularly under extreme conditions.

A general trend observed in high-pressure studies of borates is the transformation of BO₃ groups into BO₄ tetrahedra. nih.govfrontiersin.org This pressure-induced coordination change typically occurs at pressures exceeding 10 GPa. nih.govfrontiersin.org However, some compounds have been shown to retain trigonal-planar BO₃ groups even beyond this pressure threshold. nih.gov

In lanthanum borate glasses, the ratio of BO₃ to BO₄ units can be influenced by the chemical composition. Ab initio molecular dynamics simulations and spectroscopic analyses of highly modified La₂O₃–Y₂O₃–B₂O₃ ternary glasses have shown that BO₄ units can persist even in compositions where they would typically be expected to disappear. researchgate.netacs.org For instance, in a 50La₂O₃–50B₂O₃ glass, approximately 4% of the boron atoms form BO₄ units. acs.org This ratio can be tuned by adjusting the content of modifier rare-earth oxides, demonstrating that compositional changes can control the structural conversion between BO₃ and BO₄. researchgate.netacs.org Infrared spectra have also revealed the conversion of BO₃ into BO₄ units upon the addition of other oxides into borate glass networks. researchgate.net

Powder X-ray Diffraction (PXRD) Analysis

Powder X-ray diffraction (PXRD) is a fundamental and powerful technique for the structural characterization of crystalline lanthanum borate materials. It is routinely used for phase analysis and the determination of structural parameters.

Phase Identification and Compositional Verification

PXRD is the primary method for identifying the crystalline phases present in a sample after synthesis. The process involves comparing the experimental diffraction pattern—a plot of diffraction intensity versus diffraction angle (2θ)—to standard patterns in reference databases, such as the International Centre for Diffraction Data (ICDD) Powder Diffraction File (PDF). mdpi.comsemanticscholar.org

This method is crucial for verifying the products of solid-state reactions. For example, in the study of Ln₂O₃–Cr₂O₃–B₂O₃ systems (where Ln is a rare-earth element), PXRD was used to identify the resulting phases, such as LnCr₃(BO₃)₄, LnBO₃, and Cr₂O₃, at various temperatures. semanticscholar.org It allows researchers to track phase stability and decomposition. mdpi.com Furthermore, PXRD can be used to analyze the starting materials of a reaction to confirm their composition before synthesis under extreme conditions, as was done for a mixture of La(OH)₃ and B₂O₃ prior to a high-pressure experiment. nih.govfrontiersin.org It can also confirm whether a new material is isostructural with a known compound, such as the finding that Nd-doped La₂SrB₁₀O₁₉ is isostructural with Yttrium Calcium Borate (YCB). ijsr.net

Determination of Crystalline Structure and Crystallite Size

Beyond phase identification, PXRD data is essential for determining the fundamental structural properties of a crystalline material, including its crystal system, space group, and unit cell parameters. For instance, PXRD analysis showed that pure and lanthanum-doped ammonium (B1175870) pentaborate crystals belong to the orthorhombic crystal system. asianpubs.org In the high-pressure synthesis of lanthanum hydroxyborate, La₂B₂O₅(OH)₂, single-crystal X-ray diffraction, a related technique, was used to determine its trigonal space group and precise lattice parameters. nih.govfrontiersin.orgresearchgate.net The refinement of lattice parameters from PXRD data is often performed using computational methods like the Le Bail method. semanticscholar.org

| Compound | Crystal System | Space Group | Lattice Parameters (Å) | Reference |

|---|---|---|---|---|

| La₂(B₂O₅)(OH)₂ | Trigonal | P 3̅c 1 | a = 6.555(2), c = 17.485(8) | nih.govfrontiersin.org |

| Ammonium Pentaborate (Pure) | Orthorhombic | Aba2 | a = 11.33, b = 11.04, c = 9.04 | asianpubs.org |

| Ammonium Pentaborate (La³⁺ doped) | Orthorhombic | Aba2 | a = 11.31, b = 11.02, c = 9.02 | asianpubs.org |

Additionally, the broadening of peaks in a PXRD pattern can be analyzed to estimate the average size of the crystallites in the sample. Methods such as the Hall-Williamson relation are used to separate the contributions of crystallite size and lattice strain to the peak broadening, providing valuable microstructural information. researchgate.net

Neutron Diffraction Investigations of Lanthanum Borates

Neutron diffraction is a complementary technique to XRD that provides unique insights into the structure of materials like lanthanum borates. Because neutrons interact with atomic nuclei rather than electron clouds, their scattering power does not depend on the atomic number in a simple way. This makes neutron diffraction particularly sensitive to the positions of light elements, such as boron and oxygen, in the presence of heavy elements like lanthanum. rscf.ru

This technique has been instrumental in refining the crystal structures of lanthanum borates. A notable example is the structural determination of LaBO₃. Rietveld refinement of neutron diffraction data confirmed that it possesses an orthorhombic structure with the space group Pnma. smolecule.com This study provided precise lattice parameters for the compound. smolecule.com Neutron diffraction has also been employed to study phase transitions in vaterite-type rare earth orthoborates, which includes lanthanum borate. capes.gov.br Inelastic neutron scattering, another variant of the technique, has been used to study the superstructural units in borate glasses. alexhannon.co.uk

| Compound | Crystal System | Space Group | Lattice Parameters (Å) | Reference |

|---|---|---|---|---|

| LaBO₃ | Orthorhombic | Pnma | a = 5.621(2), b = 7.893(1), c = 5.401(3) | smolecule.com |

Local Structure Probing Techniques

While diffraction techniques are excellent for determining long-range order in crystalline materials, several spectroscopic methods are employed to probe the local atomic environment, which is especially crucial for understanding amorphous or glassy lanthanum borate systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹¹B Magic Angle Spinning (MAS) NMR is a premier tool for investigating the coordination of boron atoms. It can distinguish between three-coordinate BO₃ and four-coordinate BO₄ units and provide quantitative information about their relative abundance. acs.orgrsc.org Studies on La-rich borate glasses used ¹¹B MAS NMR to confirm that boron atoms exclusively form isolated BO₃ units. rsc.org

Raman Spectroscopy : This vibrational spectroscopy technique is sensitive to the structural units within a material. For lanthanum borates, Raman scattering spectra have been used to identify the presence of specific borate groups, such as the isolated planar BO₃ triangles found in highly modified borate glasses, which are similar to the units in crystalline LaBO₃. acs.orgrsc.org

X-ray Absorption Spectroscopy (XAS) : Techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) are powerful for determining the local structure around a specific element. XAS has been used to study the local environment of lanthanum atoms in La₂O₃-Nb₂O₅-B₂O₃ borate glasses, providing quantitative data on La-O bond lengths and coordination. rscf.ru

Photoelectron Spectroscopy (PES) : PES, combined with theoretical calculations, has been used to investigate the structure and chemical bonding in small di-lanthanum boron clusters (La₂Bₙ⁻, where n = 4-6). nih.govwpmucdn.com This approach provides fundamental insights into lanthanum-lanthanum bonding in novel boride materials. nih.gov

X-ray Absorption Near-Edge Structure (XANES) Spectroscopy

X-ray Absorption Near-Edge Structure (XANES) spectroscopy serves as a powerful tool for investigating the local atomic structure of lanthanum in materials like lanthanum borate glasses. researchgate.net The La L₃-edge and L₁-edge XANES spectra are particularly sensitive to the local configuration of the La atoms. acs.org Analysis of the La L₃-edge XANES spectrum in borate glass samples reveals that its features are primarily shaped by the oxygen atoms in the nearest coordination shell of the lanthanum atom. researchgate.net

Quantitative analysis of these spectra provides detailed structural insights. A distinct correlation exists between the area of the pre-edge peaks in the La L₁-edge XANES spectra and the local configuration around the La atom. acs.org Specifically, the intensity of the pre-edge peak can be related to the bond angles formed by the lanthanum atom and two adjacent oxygen atoms. acs.org Furthermore, the full width at half-maximum (FWHM) of the white line in the La L₃-edge XANES spectra is also correlated with the local structure. acs.org According to the Natoli rule, the energy separation between different spectral features in the XANES region is directly influenced by the average interatomic La-O distance. researchgate.net Theoretical calculations of XANES spectra have shown that spectral differences among various lanthanum compounds are linked to the p-d hybridization of the unoccupied band and the broadening of the lanthanum d-band, which are induced by changes in the local configuration. acs.org

These findings underscore the capability of La L₁ and L₃-edge XANES spectroscopy to serve as a quantitative indicator of the local structure in lanthanum-containing materials. acs.org

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy provides quantitative information on the local atomic environment around a specific element, such as lanthanum, by analyzing the fine structure oscillations past the absorption edge. This technique allows for the determination of coordination numbers, interatomic distances, and the identity of neighboring atoms.

In studies of lanthanum-borate glasses, La L₃-edge EXAFS measurements have shown that the lanthanum ion is typically surrounded by nine oxygen atoms. researchgate.net These studies also revealed that as the concentration of lanthanum oxide (La₂O₃) increases, the average La-O interatomic distance decreases, indicating a strengthening of the La-O interaction. researchgate.net

In related lanthanum-containing systems, EXAFS analysis provides detailed models of the coordination sphere. For instance, in a study of zeolite-confined lanthanum borohydride, EXAFS fitting provided precise structural parameters. nih.gov This analysis demonstrates the ability of EXAFS to resolve contributions from different neighboring atoms.

A comprehensive evaluation of EXAFS multiple-scattering analysis, extending up to 6.5 Å, can be used to measure not only Ln–O distances but also angular correlations, which helps to elucidate the molecular geometry of the first hydration shell. acs.org Such analyses have revealed dynamic and symmetrically disordered first coordination shells for most lanthanides. acs.org

The table below presents an example of EXAFS fitting results for a lanthanum-containing material, illustrating the type of detailed structural data that can be obtained. nih.gov

| Scattering Path | Coordination Number (N) | Interatomic Distance (R, Å) |

| La–B | 2 | 2.72 |

| La–O (zeolite) | 2 | 2.47 |

| La–Al (zeolite) | 1 | 3.50 |

| La–C (AlMe₃) | 2 | 2.63 |

| La–Al (AlMe₃) | 1 | 3.39 |

Microstructural and Morphological Characterization

The performance and application of this compound materials are heavily influenced by their microstructure, particle size, and surface morphology. Electron microscopy techniques are indispensable for characterizing these features at various length scales.

Scanning Electron Microscopy (SEM) and High-Resolution SEM (HR-SEM)

Scanning Electron Microscopy (SEM) is widely used to determine the surface morphology and particle size of lanthanum borate powders. researchgate.net Studies on lanthanum orthoborate synthesized via microwave-assisted and sol-gel methods have shown that the resulting powders have a tendency to agglomerate and exhibit a disordered morphology. metu.edu.tr Similarly, lanthanum borates prepared by a solid-state reaction method also showed agglomerated structures. dergipark.org.tr

SEM analysis has also been employed to investigate the composition of sample mixtures prior to synthesis. nih.gov In the study of related complex borates, such as pure and Nd-doped Lanthanum Strontium Borate (La₂SrB₁₀O₁₉), SEM images have revealed a distinct layer growth morphology. ijsr.net Furthermore, SEM has been used to characterize the surface of composite materials, such as chitosan (B1678972) hydrogel beads embedded with lanthanum hydroxide (B78521), where a wrinkled surface with pores and cracks was observed, suggesting a high potential for adsorption applications. mdpi.com

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM)

Transmission Electron Microscopy (TEM) and its high-resolution variant (HR-TEM) offer deeper insights into the morphology, crystal structure, and particle size of lanthanum borate at the nanoscale. metu.edu.trbohrium.com TEM analysis of lanthanum borate nanosheets has shown that surface modification, for example with oleic acid, can effectively prevent the agglomeration that is common in unmodified nanoparticles. bohrium.comresearchgate.net

TEM has also been instrumental in studying the effects of heat treatment on nanometer-sized lanthanum borate. iieta.org For instance, lanthanum borate prepared by chemical precipitation is initially amorphous. iieta.org TEM imaging, in conjunction with other characterization techniques, showed that calcination at 900°C induces a phase transition to well-crystallized orthorhombic LaBO₃. iieta.org The morphological characteristics of both doped and un-doped lanthanum orthoborate have been successfully studied using TEM, revealing that the choice of precursor can influence the final particle size. metu.edu.tr

Surface Morphology and Growth Pattern Analysis

The analysis of surface morphology and crystal growth patterns is critical for understanding the formation of lanthanum borate materials and tailoring their properties. SEM is a primary tool for this analysis. For example, SEM studies on lanthanum calcium borate crystals have been used to analyze the surface morphology and growth patterns, sometimes in conjunction with etching analysis. researchgate.net

In related borate systems, SEM has revealed specific growth habits. Pure and Nd-doped La₂SrB₁₀O₁₉ powder samples were found to possess a layer growth morphology. ijsr.net In another example, single crystals of lanthanum molybdenum oxide grown from a boric acid flux exhibited a uniform hexagonal plate shape with very flat surfaces and sharp edges, indicating high crystalline quality. scirp.org

Surface morphology can also be dynamically altered by chemical processes. The surface of lanthanum-modified chitosan beads, initially wrinkled and rough, becomes smoother and tighter after the adsorption of boron, a change clearly visualized by SEM. mdpi.com This indicates that the surface structure plays a crucial role in the functional properties of the material.

Spectroscopic Characterization of Lanthanum Iii Borate Materials

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups and understanding the molecular vibrations within lanthanum(III) borate (B1201080). These techniques probe the vibrational modes of the borate units, offering a window into the material's structural framework.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy of lanthanum(III) borate reveals characteristic absorption bands that correspond to the vibrational modes of the borate groups. The spectra of LaBO₃ typically show strong absorption peaks in the range of 592–1269 cm⁻¹. bas.bg These peaks are inherent to the vibrations of planar trigonal [BO₃]³⁻ groups. bas.bg

Key vibrational modes identified in the FTIR spectra of lanthanum borate include:

Asymmetric stretching (ν₃) of B-O bonds in BO₃ groups: This is often the most intense peak, observed around 1271 cm⁻¹. mdpi.com

Symmetric stretching (ν₁) of B-O bonds in [BO₃]³⁻ groups: This peak appears around 941 cm⁻¹. mdpi.com

Out-of-plane bending (ν₂) of B-O-B bonds: A strong peak is typically observed at approximately 710-714 cm⁻¹. bas.bgmdpi.com

In-plane bending (ν₄) of the [BO₃]³⁻ group: Two weaker absorption bands can be seen around 592 and 611 cm⁻¹. bas.bg

The presence and position of these bands confirm the existence of trigonal BO₃ units within the lanthanum borate structure. mdpi.com Doping with rare-earth ions like europium (Eu³⁺) can influence the intensity and position of these peaks. mdpi.com

Table 1: Characteristic FTIR Vibrational Modes for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| ν₃ | ~1271 | Asymmetric stretching of B-O bonds in BO₃ |

| ν₁ | ~941 | Symmetric stretching of O-B-O in [BO₃]³⁻ |

| ν₂ | ~710-714 | Out-of-plane bending of B-O-B |

| ν₄ | ~592, ~611 | In-plane bending of [BO₃]³⁻ |

Raman Spectroscopy for Molecular Vibrations and Structural Modes

Raman spectroscopy complements FTIR by providing information on different vibrational modes. In lanthanum borate glasses, Raman spectra have been used to identify various borate structural units. For instance, in La₂O₃–B₂O₃ glasses, a prominent Raman band around 770 cm⁻¹ has been assigned to the symmetric breathing vibration of a ladder-type ring unit composed of two BO₃ trigonal units and two BO₄ tetrahedral units. ysu.am In glasses with higher lanthanide content, Raman bands observed at 630–650 cm⁻¹ are attributed to chain-type metaborate (B1245444) groups. ysu.am The presence of other bands can indicate orthoborate, pyroborate, and diborate groups, confirming a complex network structure. ysu.am A study on crystalline LaBO₃ showed that the Raman spectra exhibit bands corresponding to the symmetrical and asymmetrical stretching of three and four-coordinate boron to oxygen bonds. dergipark.org.tr

Correlation of Vibrational Spectra with Borate Network Structures

The vibrational spectra of lanthanum borates are directly linked to the arrangement of the borate network. In crystalline LaBO₃ with an aragonite-type structure, the fundamental building blocks are isolated planar [BO₃]³⁻ triangular units. mdpi.comacs.org The FTIR and Raman spectra of such materials are characterized by the distinct vibrational modes of these trigonal groups. mdpi.com

In lanthanum borate glasses, the borate network is more complex. The addition of La₂O₃ to B₂O₃ modifies the network structure. ysu.amacs.org Infrared spectroscopy of 30Ln₂O₃·70B₂O₃ (where Ln includes La) glasses shows broad absorption bands around 1400, 1000, and 680 cm⁻¹, which are assigned to the stretching modes of BO₃ and BO₄ units, and the B-O-B bending mode, respectively. ysu.am As the lanthanum content increases, these bands can shift, indicating changes in the network. ysu.am Raman spectroscopy further elucidates this by identifying specific structural units like metaborate, pyroborate, and diborate groups. ysu.am The presence of both BO₃ and BO₄ units in the glass network is a key finding from vibrational spectroscopy. ysu.am Studies have shown that increasing the La₂O₃ content leads to a decrease in the polymerization of the borate network, with an increase in isolated borate units. acs.orgchalcogen.ro

Electronic Spectroscopy

Electronic spectroscopy techniques, such as UV-Visible-Near Infrared (UV-Vis-NIR) absorption and photoluminescence spectroscopy, are employed to investigate the electronic transitions and luminescent properties of this compound materials.

UV-Visible-Near Infrared (UV-Vis-NIR) Absorption Spectroscopy

Undoped lanthanum borate materials are generally transparent in the visible and near-infrared regions, with a cutoff wavelength in the ultraviolet range, typically around 200 nm. asianpubs.org This wide transparency window is a crucial property for host materials in optical applications. asianpubs.org The absorption edge in the UV region can shift to longer wavelengths with an increase in the La₂O₃ content in borate glasses. rsc.org For lanthanum borate glasses, there are no absorption bands in the visible region because lanthanum has no f electrons to contribute to electronic transitions. ysu.am The calculated band gap for LaBO₃ is around 5.23 eV, while for a high-pressure phase of lanthanum hydroxyborate, it is estimated to be 4.64 eV at ambient pressure. nih.gov

Photoluminescence and Luminescence Spectroscopy of Lanthanum Borates

While pure lanthanum borate does not exhibit significant luminescence, it serves as an excellent host material for doping with luminescent rare-earth ions such as europium (Eu³⁺) and dysprosium (Dy³⁺). mdpi.com The host lattice facilitates efficient energy transfer to the activator ions, resulting in strong and stable luminescence. mdpi.com

Europium (Eu³⁺) Doped Lanthanum Borate: When doped with Eu³⁺, lanthanum borate exhibits characteristic red-orange luminescence. The excitation spectra of Eu³⁺-doped LaBO₃ show a broad band around 290 nm, which corresponds to an energy transfer from the O²⁻ 2p orbitals to the Eu³⁺ 4f orbitals. mdpi.com The emission spectra, upon excitation at wavelengths like 284 nm and 395 nm, show intense peaks at approximately 592 nm and 615 nm. mdpi.com These emissions are attributed to the ⁵D₀ → ⁷Fⱼ (j = 1, 2) transitions of the Eu³⁺ ion. bas.bgmdpi.com The red emission at 615 nm is particularly strong and is due to an electric-dipole transition (⁵D₀ → ⁷F₂). mdpi.com

Dysprosium (Dy³⁺) Doped Lanthanum Borate: LaBO₃ doped with Dy³⁺ shows emission in the blue and yellow regions. The excitation spectrum of Dy³⁺-doped LaBO₃ displays several peaks between 330 nm and 452 nm, corresponding to the intra-configurational f-f transitions of Dy³⁺. mdpi.com The photoluminescence emission spectra exhibit prominent peaks at around 477 nm (blue) and 575 nm (yellow), which are attributed to the ⁴F₉/₂ → ⁶H₁₅/₂ and ⁴F₉/₂ → ⁶H₁₃/₂ transitions, respectively. mdpi.comresearchgate.net The yellow emission is dominant when Dy³⁺ ions occupy non-centrosymmetric sites within the crystal lattice. mdpi.com

Co-doping with both Eu³⁺ and Dy³⁺ can be used to tune the luminescent properties and achieve efficient luminescence. mdpi.com

Table 2: Luminescence Properties of Doped this compound

| Dopant | Excitation Wavelength (nm) | Emission Peaks (nm) | Corresponding Transitions |

|---|---|---|---|

| Eu³⁺ | ~290, 395 | ~592, ~615 | ⁵D₀ → ⁷F₁, ⁵D₀ → ⁷F₂ |

| Dy³⁺ | ~352, 330-452 | ~477, ~575 | ⁴F₉/₂ → ⁶H₁₅/₂, ⁴F₉/₂ → ⁶H₁₃/₂ |

Site Selective Spectroscopy and Crystal Field Analysis in Doped Systems

Site-selective spectroscopy, particularly using laser excitation, is a powerful tool for investigating the local environments of dopant ions within lanthanum borate host lattices. By tuning the laser frequency to excite specific subsets of ions in slightly different environments, it is possible to resolve distinct crystallographic sites that the dopant ions occupy.

A notable example is the study of Europium(III) (Eu³⁺) doped lanthanum-calcium-zirconium-silicon borate ceramics. osti.govaip.org Using laser-excited site-selective spectroscopy, researchers were able to identify three distinct sites for the Eu³⁺ ions. osti.govaip.org Two of these sites were attributed to Eu³⁺ substituting for Ca²⁺ in six- and seven-fold coordination environments within the calcium borate (Ca₂B₂O₅) phase. The third site was assigned to Eu³⁺ substituting for La³⁺ in a nine-fold coordination site within the lanthanum borate (LaBO₃) phase. osti.govaip.orgaip.org

Crystal field analysis is often employed in conjunction with site-selective spectroscopy to model the electronic energy levels of the dopant ion. This analysis provides quantitative information about the strength and symmetry of the local crystal field experienced by the dopant. For Eu³⁺ in the Ca₂B₂O₅ sites, a phenomenological crystal field analysis assuming C₂ᵥ symmetry was conducted. osti.govaip.org The results indicated that the crystal field is predominantly electrostatic in nature. osti.govaip.org The significant splitting of the ⁷F₁ energy level and the value of the B₂₀ crystal field parameter pointed towards strong ionic bonding between the europium and oxygen atoms in this host. osti.govaip.org In the LaBO₃ host, the site symmetry for the Eu³⁺ ion is low (C₁), and it is coordinated by nine oxygen atoms. aip.org

The combination of site-selective spectroscopy and crystal field analysis is crucial for understanding the structure-property relationships in doped lanthanum borate materials, which is essential for their application in areas like phosphors and lasers. aip.org

Excitation-Emission Matrix (EEM) Analysis for Luminescent Lanthanum Borates

Excitation-Emission Matrix (EEM) spectroscopy is a comprehensive technique used to characterize the luminescence of materials by mapping the emission intensity as a function of both excitation and emission wavelengths. This three-dimensional representation provides a detailed fingerprint of the fluorophores present in a sample.

In the context of luminescent lanthanum borates, particularly those doped with rare-earth ions, EEM analysis is instrumental in identifying the optimal excitation wavelengths for achieving the most intense emission. mdpi.comresearchgate.netresearchgate.net This is critical for applications such as fluorescent markers. mdpi.comresearchgate.net Studies on rare-earth-doped lanthanum borates have shown that these materials can exhibit narrow excitation and emission bands, with full width at half maximum (FWHM) values as low as 15 nm for excitation and 12 nm for emission. mdpi.comresearchgate.netresearchgate.net

EEM analysis of lanthanum borates co-doped with ions like terbium (Tb³⁺) and europium (Eu³⁺) can reveal energy transfer processes between the dopants. mdpi.com For instance, the presence of luminescent bands corresponding to both Tb³⁺ (e.g., ⁵D₄–⁷F₅ transition) and Eu³⁺ (e.g., ⁵D₀–⁷Fⱼ transitions) in the same spectral region suggests a Tb³⁺ → Eu³⁺ energy transfer. mdpi.com Similarly, in Gd³⁺ and Eu³⁺ co-doped systems, excitation of Gd³⁺ around 275 nm (⁸S₇/₂ → ⁶I₇/₂) can lead to energy transfer to Eu³⁺, which then luminesces from its ⁵D₀ level. mdpi.com

The detailed information obtained from EEM analysis is vital for designing and optimizing the luminescent properties of lanthanum borate materials for specific applications. mdpi.comdntb.gov.ua

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local atomic environments in solid materials. For lanthanum borates, both ¹¹B and ¹H NMR are particularly informative.

Solid-State ¹¹B NMR for Boron Coordination States

Solid-state ¹¹B NMR spectroscopy is a primary tool for determining the coordination environment of boron atoms in borate compounds. Boron can exist in either three-fold (trigonal, BO₃) or four-fold (tetrahedral, BO₄) coordination with oxygen. The isotropic chemical shift (δiso) in ¹¹B NMR is highly sensitive to this coordination state.

In lanthanum orthoborate (LaBO₃), early wide-line ¹¹B NMR studies determined a quadrupole coupling constant (Cq) of 2.74 MHz, assuming an asymmetry parameter (η) of zero. stanford.edu More recent high-field (14.1 T) magic-angle spinning (MAS) NMR studies on polycrystalline binary borates have provided more precise data. stanford.edu For LaBO₃, the ¹¹B MAS NMR spectrum shows a peak corresponding to isolated BO₃ units, appearing as a broad signal between 3 and 22 ppm. chemrxiv.org The isotropic chemical shifts for three-coordinate boron generally increase as bridging oxygens are replaced by non-bridging oxygens, ranging from 14.6 ppm in crystalline B₂O₃ to 22.5 ppm in magnesium orthoborate. stanford.edu

The ability of ¹¹B NMR to distinguish between different boron coordination states is crucial for understanding the network structure of lanthanum borate glasses and crystalline phases. chemrxiv.org

¹H NMR Spectroscopy for Hydroxyl Group Analysis (e.g., La₂B₂O₅(OH)₂)

While direct ¹H NMR studies specifically on hydroxyl groups in hydrated lanthanum borates like La₂B₂O₅(OH)₂ are not extensively detailed in the provided context, the principles of ¹H NMR for hydroxyl group analysis are well-established. researchgate.net ¹H NMR spectroscopy is highly sensitive to the chemical environment of protons. The chemical shift of a hydroxyl proton is influenced by factors such as hydrogen bonding, which is a key feature in the structure of hydrated borates.

In general, ¹H NMR can be used to:

Identify the presence of hydroxyl groups: The -OH proton gives a characteristic signal in the spectrum.

Quantify the number of hydroxyl groups: The integration of the -OH peak can be used to determine the relative number of hydroxyl protons.

Probe hydrogen bonding: The chemical shift and line width of the -OH signal can provide information about the strength and nature of hydrogen bonding interactions within the crystal structure. researchgate.net

For complex structures, advanced NMR techniques may be necessary to resolve and assign the signals from different hydroxyl environments.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.com XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. mdpi.com

For lanthanum borates, XPS can provide detailed information about the oxidation states of lanthanum, boron, and oxygen. The binding energies of the core-level electrons are characteristic of a specific element and its chemical environment.

Lanthanum (La): The La 3d spectrum is the primary region of interest, although the La 4p and La 4d regions can also be useful for chemical state assignment. thermofisher.com The La 3d spectrum typically shows a complex structure with satellite peaks due to final state effects, which can be used to identify the La³⁺ oxidation state. researchgate.net For instance, in a La₂O₃ thin film, the La 3d₅/₂ and La 3d₃/₂ peaks were observed at 833.9 eV and 850.6 eV, respectively, with associated satellite peaks. researchgate.net A binding energy of 102.2 eV for the La 4d₇/₂ peak has been proposed as a reliable internal calibration standard for various lanthanum compounds. rsc.org

Oxygen (O): The O 1s spectrum can distinguish between different oxygen environments. For example, a peak around 529-530 eV is often attributed to lattice oxygen in metal-oxygen bonds (e.g., La-O). researchgate.net Lanthanum oxide is noted for having an unusually low O 1s binding energy of approximately 528.6 eV. thermofisher.com Other components at higher binding energies may indicate the presence of hydroxides or surface carbonates, as lanthanum compounds can be reactive towards water and carbon dioxide. thermofisher.com

Boron (B): The B 1s spectrum provides information on the chemical state of boron.

XPS is a valuable tool for confirming the successful synthesis of lanthanum borate and for detecting any surface contamination or changes in chemical state. mdpi.com

Electron Spin Resonance (ESR) Spectroscopy in Doped Systems

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects transitions of unpaired electrons between different energy levels in the presence of a magnetic field. ias.ac.in It is a highly sensitive method for studying materials with unpaired electrons, such as paramagnetic ions doped into a diamagnetic host lattice like lanthanum borate. ias.ac.inscience.gov

When lanthanum borate is doped with paramagnetic ions, such as certain rare-earth elements (e.g., Ce³⁺, Er³⁺, Gd³⁺) or transition metals, ESR can be used to:

Identify the dopant ion: The g-factor, which is determined from the position of the ESR signal, is characteristic of the specific paramagnetic ion and its electronic environment. nih.gov

Determine the local symmetry of the dopant site: The anisotropy of the g-factor and the presence of fine structure splitting can provide detailed information about the symmetry of the crystal field around the dopant ion. nih.gov

Investigate interactions between the dopant and its surroundings: Hyperfine splitting, which arises from the interaction of the unpaired electron with nearby magnetic nuclei, can reveal information about the coordination environment. ias.ac.in

For example, ESR studies have been conducted on various lanthanide ions in different host materials. nih.gov The spectra can be complex, but they provide a wealth of information about the electronic structure and local environment of the dopant ions. nih.gov The development of advanced ESR techniques, such as high-frequency ESR and pulsed ESR, has further enhanced the capabilities of this method for studying doped systems. cornell.edu

Differential Thermal Analysis (DTA) for Thermal Stability and Phase Transitions

Differential Thermal Analysis (DTA) is a crucial thermoanalytical technique used to investigate the thermal properties of materials, including this compound. filab.freag.com By monitoring the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program, DTA can identify various physical and chemical changes. filab.frabo.fi These events, such as phase transitions and decomposition, are marked by endothermic (heat-absorbing) or exothermic (heat-releasing) processes, which appear as peaks on the DTA thermogram. eag.com This analysis provides valuable data on the thermal stability and phase transition behavior of this compound under different conditions.

Detailed research findings from DTA studies reveal specific thermal events that characterize this compound and its precursor materials. For instance, the thermal analysis of hydrated, amorphous lanthanum borate precursors shows a multi-stage transformation process upon heating. The initial stage, occurring below 300°C, involves the loss of absorbed water. This is followed by the removal of most crystal and hydroxy water between 300°C and 600°C. The final removal of hydroxy water takes place between 600°C and 900°C. iieta.org A significant phase transition occurs at 900°C, where the amorphous material crystallizes into the orthorhombic phase of this compound (LaBO₃). iieta.org

In the context of glass-ceramic systems incorporating lanthanum borate, DTA is instrumental in determining key processing parameters like the glass transition temperature (T₉) and the crystallization temperature (Tₓ). In one study of a borosilicate glass containing 15% lanthanum oxide, the T₉ was observed at 642°C, and the onset of crystallization (Tₓ) occurred at 824°C. koreascience.kr X-ray diffraction analysis confirmed that LaBO₃ was the primary crystalline phase forming from 780°C. koreascience.kr The energy barrier for this transformation from an amorphous glass to a crystalline LaBO₃ phase, known as the activation energy of crystallization, was calculated to be 199.5 kJ/mol. koreascience.kr A higher activation energy suggests a greater resistance to crystallization, indicating higher thermal stability of the amorphous state. koreascience.kr

The following table summarizes key thermal events for lanthanum borate and related materials as determined by Differential Thermal Analysis.

| Material System | Thermal Event | Temperature (°C) | Notes |

| Amorphous Lanthanum Borate Precursor | Decomposition/Dehydration | 300 - 900 | Multi-stage loss of absorbed and crystal water. iieta.org |

| Amorphous Lanthanum Borate Precursor | Phase Transition (Crystallization) | 900 | Transformation to orthorhombic LaBO₃. iieta.org |

| B₂O₃-CaO-Al₂O₃ Glass with 15% La₂O₃ | Glass Transition (T₉) | 642 | Onset of glass softening. koreascience.kr |

| B₂O₃-CaO-Al₂O₃ Glass with 15% La₂O₃ | Crystallization (Tₓ) | 824 | Major crystalline phase is LaBO₃, appearing from 780°C. koreascience.kr |

| (60-m)B₂O₃–40ZnO–mLa₂O₃ Glass | Glass Transition (T₉) | 570 - 600 | T₉ increases with La₂O₃ content. chalcogen.ro |

| (60-m)B₂O₃–40ZnO–mLa₂O₃ Glass | Crystallization (Tₚ) | 820 - 766 | Peak crystallization temperature decreases with La₂O₃ content. chalcogen.ro |

| Lanthanum Strontium Borate (La₂SrB₁₀O₁₉) | Melting Point | 983 | Incongruent melting observed as an endothermic peak. ijsr.net |

Theoretical and Computational Investigations of Lanthanum Iii Borate

Density Functional Theory (DFT) Calculations

Electronic Band Structure and Band Gap Calculations (e.g., LDA, GGA)